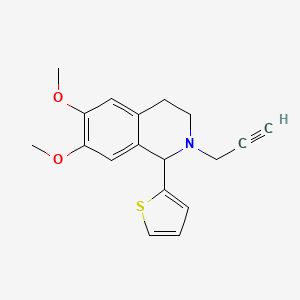

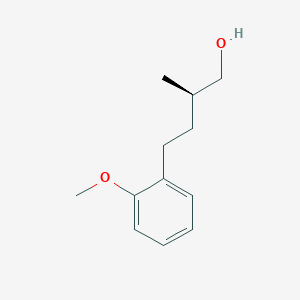

6,7-Dimethoxy-2-prop-2-ynyl-1-thiophen-2-yl-3,4-dihydro-1H-isoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

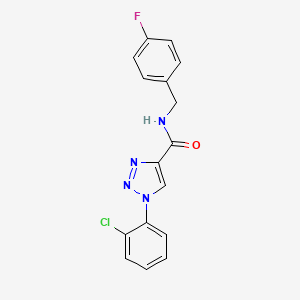

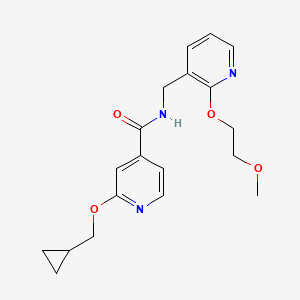

The compound “6,7-Dimethoxy-2-prop-2-ynyl-1-thiophen-2-yl-3,4-dihydro-1H-isoquinoline” is a complex organic molecule that contains several functional groups and structural features. It has an isoquinoline backbone, which is a type of heterocyclic compound . The isoquinoline ring system is found in many natural products and pharmaceuticals . This compound also contains a thiophen ring, which is a five-membered aromatic ring with one sulfur atom . The presence of methoxy groups (-OCH3) and a prop-2-ynyl group (a type of alkyne) further adds to the complexity of this molecule.

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired configuration of the final product. Unfortunately, without more specific information, it’s difficult to propose a detailed synthetic route .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features to consider would include the planarity of the aromatic rings, the hybridization of the carbon atoms, and the presence of any chiral centers that could give rise to different stereoisomers .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the alkyne group could undergo addition reactions, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility in different solvents, and the conjugated system of pi electrons could influence its UV/Vis absorption spectrum .Scientific Research Applications

Local Anesthetic Activity and Toxicity Evaluation

A comprehensive study on 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, derivatives closely related to the compound of interest, demonstrated significant local anesthetic properties. This research highlighted a one-step synthesis method and evaluated the acute toxicity and structure-toxicity relationship. In vitro and in vivo tests confirmed the high local anesthetic activity of these compounds, surpassing lidocaine in efficacy. This suggests potential for developing new anesthetic agents with optimized safety profiles (Azamatov et al., 2023).

Chemical Synthesis and Structural Elucidation

Research on the synthesis and structural analysis of dimethoxy-substituted dihydroisoquinolines, including partial O-demethylation, offers insights into their chemical behavior and potential applications in drug development. These studies lay the groundwork for understanding the compound's chemical properties and reactivity, crucial for its application in medicinal chemistry (Brossi & Teitel, 1970).

Anticonvulsant Properties

Investigations into the anticonvulsant effects of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives reveal promising outcomes. These studies, part of ongoing efforts to identify novel epilepsy treatments, highlight the compound's potential in reducing seizure frequencies, offering a new avenue for therapeutic intervention (Gitto et al., 2010).

Novel Heterocyclic Ring Systems

The unexpected formation of new heterocyclic ring systems from aminoisoquinoline derivatives, including the compound , underlines the complex chemistry of these molecules. This discovery not only expands the understanding of isoquinoline chemistry but also opens up new possibilities for creating compounds with unique biological activities (Miller et al., 1996).

Antiglial Activity

A study focusing on tetrahydroisoquinoline (THI) analogs, closely related to the compound of interest, showed significant antiglioma activity. This research underscores the potential of such compounds in treating glioma, a type of brain cancer, highlighting the compound's relevance in oncology (Patil et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

6,7-dimethoxy-2-prop-2-ynyl-1-thiophen-2-yl-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S/c1-4-8-19-9-7-13-11-15(20-2)16(21-3)12-14(13)18(19)17-6-5-10-22-17/h1,5-6,10-12,18H,7-9H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOOEZWWAWQFFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(N(CCC2=C1)CC#C)C3=CC=CS3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-((2,4-dimethoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2460386.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 1-methylsulfonylpiperidine-4-carboxylate](/img/structure/B2460389.png)

![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2460395.png)

![3'-(4-Methoxyphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2460397.png)

![2-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2460402.png)

![N-(3-methoxypropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2460406.png)